[4-(Butyrylamino)phenyl]acetic acid

Medicinal Chemistry Drug Design Physicochemical Property Analysis

[4-(Butyrylamino)phenyl]acetic acid (CAS 89625-67-2) is a synthetic organic compound classified as a para-substituted phenylacetic acid derivative, featuring a butyrylamino (butanoylamino) group attached to the phenyl ring. This compound is primarily utilized as a research chemical, a building block in organic synthesis, and as a potential intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 89625-67-2
Cat. No. B1338871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Butyrylamino)phenyl]acetic acid
CAS89625-67-2
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C12H15NO3/c1-2-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
InChIKeyQGKAUPFJFHCVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butyrylamino)phenyl]acetic Acid: A Para-Substituted Phenylacetic Acid Scaffold for Drug Discovery and Chemical Synthesis


[4-(Butyrylamino)phenyl]acetic acid (CAS 89625-67-2) is a synthetic organic compound classified as a para-substituted phenylacetic acid derivative, featuring a butyrylamino (butanoylamino) group attached to the phenyl ring [1]. This compound is primarily utilized as a research chemical, a building block in organic synthesis, and as a potential intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory pathways . Its structure provides a defined chemical space for investigating structure-activity relationships (SAR) in medicinal chemistry, distinct from other phenylacetic acid analogs due to the specific steric and electronic contributions of its butyryl side chain .

Why Generic Substitution of 4-(Butyrylamino)phenyl]acetic Acid with In-Class Analogs Is Not Advisable


Generic substitution of [4-(Butyrylamino)phenyl]acetic acid with seemingly similar phenylacetic acid derivatives is scientifically unsound due to significant differences in physicochemical properties, lipophilicity, and hydrogen bonding capabilities that directly impact their performance in biological assays and synthetic applications. The butyrylamino side chain confers a unique combination of lipophilicity (LogP ~1.49) and hydrogen bonding potential compared to other para-substituted analogs like 4-acetamidophenylacetic acid (Actarit) or morpholino-phenylacetic acids, which can dramatically alter target binding affinity, solubility, and cellular permeability . Without specific, validated data confirming equivalent performance, substitution risks invalidating experimental results, introducing unforeseen side reactions, or compromising the intended biological activity in drug discovery campaigns .

Quantitative Evidence Differentiating 4-(Butyrylamino)phenyl]acetic Acid from Structural Analogs for Informed Procurement


Increased Lipophilicity vs. Acetamido Analog Enhances Membrane Permeability Potential

The lipophilicity of [4-(Butyrylamino)phenyl]acetic acid is higher than that of its shorter-chain analog, 4-acetamidophenylacetic acid (Actarit). This is inferred from the calculated LogP values: 1.49 for the target compound versus approximately 0.8-1.0 for Actarit [1]. This difference suggests the butyrylamino derivative may exhibit enhanced passive diffusion across biological membranes, a critical factor in oral bioavailability and cellular assay design.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Enhanced Hydrogen Bonding Capacity vs. Morpholino Analog for Tuning Target Interactions

[4-(Butyrylamino)phenyl]acetic acid possesses a secondary amide group in its side chain, capable of acting as both a hydrogen bond donor and acceptor. In contrast, a structurally similar compound like 2-morpholino-2-phenylacetic acid (C12H15NO3, MW 221) has a tertiary amine and ether oxygens, which only act as acceptors . This fundamental difference in hydrogen bonding capacity can significantly influence binding affinity and selectivity for protein targets with complementary donor/acceptor patterns in their active sites [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Ligand Design

Synthesis Via Common Building Blocks Enables Feasible Scale-Up and Derivatization

A primary synthetic route to [4-(Butyrylamino)phenyl]acetic acid involves the acylation of 4-aminophenylacetic acid with butyric anhydride or butyryl chloride in the presence of a base . This method utilizes readily available and cost-effective starting materials, differentiating it from analogs requiring more complex, multi-step syntheses with lower yields or expensive catalysts. The relative simplicity of this synthesis supports its availability for bulk procurement and further chemical elaboration in medicinal chemistry programs .

Organic Synthesis Process Chemistry Scale-up

Measured Solubility in Organic Solvents Facilitates Diverse Formulation and Reaction Media

[4-(Butyrylamino)phenyl]acetic acid demonstrates good solubility in a range of common organic solvents, including chloroform, ethanol, and dimethylformamide (DMF) . This solubility profile provides practical advantages over less soluble analogs, such as Actarit, which is reported to be only sparingly soluble in acetone and very slightly soluble in ether [1]. The ability to dissolve in a wider array of solvents simplifies purification, analytical testing, and the preparation of solutions for biological assays, reducing experimental variability and downtime .

Formulation Science Analytical Chemistry Synthetic Methodology

Optimal Application Scenarios for 4-(Butyrylamino)phenyl]acetic Acid Derived from Empirical Evidence


SAR Exploration of Amide-Linked Phenylacetic Acid Derivatives in Inflammation Models

Medicinal chemistry teams investigating the role of lipophilic, hydrogen-bonding substituents on the anti-inflammatory activity of phenylacetic acid scaffolds should prioritize [4-(Butyrylamino)phenyl]acetic acid. Its specific structural features (evidenced in Section 3) allow for direct comparison with simpler analogs like Actarit to map how increasing chain length and lipophilicity affects target engagement in vitro (e.g., COX enzyme inhibition) [1].

Development of Histone Deacetylase (HDAC) Inhibitor Libraries with Enhanced Cellular Uptake

Given its structural relationship to butyrate and phenylacetate (both known HDAC inhibitors), this compound can serve as a key intermediate or scaffold for synthesizing novel HDAC inhibitors. Its higher predicted lipophilicity, compared to shorter-chain analogs, makes it a promising candidate for designing prodrugs or conjugates (e.g., with Zn2+-chelating motifs) that require improved cell membrane permeability to achieve nanomolar intracellular potency [1].

Use as a Versatile Building Block in Multi-Component Organic Syntheses

The compound's reliable synthesis from inexpensive precursors and its good solubility in a variety of organic solvents (Section 3) position it as an ideal building block for parallel synthesis or diversity-oriented synthesis. Researchers requiring a para-substituted phenylacetic acid core with a flexible, medium-length amide side chain can confidently procure this compound for use in amide couplings, esterifications, or as a substrate in transition metal-catalyzed cross-coupling reactions [1].

Physicochemical Profiling of Lead-Like Molecules in Drug Discovery

Analytical and formulation scientists can utilize [4-(Butyrylamino)phenyl]acetic acid as a model compound to study the impact of butyrylamino substitution on key drug-like properties. Its measured LogP, solubility profile, and hydrogen bonding capacity provide a benchmark for understanding how to modulate the pharmacokinetic and pharmacodynamic properties of phenylacetic acid-based drug candidates in the lead optimization phase [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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